molecular formula C9H9BrO4 B3150234 2-(3-Bromo-4-methoxyphenoxy)acetic acid CAS No. 68545-92-6

2-(3-Bromo-4-methoxyphenoxy)acetic acid

Cat. No. B3150234
CAS RN: 68545-92-6
M. Wt: 261.07 g/mol
InChI Key: HVOVLFALHLFGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-4-methoxyphenoxy)acetic acid” can be deduced from its name. It likely contains a phenyl ring with a bromine atom and a methoxy group attached. This phenyl ring is linked to an acetic acid moiety through an oxygen atom .

Scientific Research Applications

Synthesis and Antimicrobial Properties

One key application of 2-(3-Bromo-4-methoxyphenoxy)acetic acid is in the synthesis of derivatives with antimicrobial properties. For instance, phenoxy acetic acid derivatives have been evaluated for their antimycobacterial activities against Mycobacterium tuberculosis H37Rv, showcasing the potential of these compounds in treating tuberculosis (Yar et al., 2006). Additionally, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and shown significant in vitro antimicrobial activities (Noolvi et al., 2016).

Antioxidant Activity

Research into bromophenols, including derivatives of 2-(3-Bromo-4-methoxyphenoxy)acetic acid, isolated from marine algae such as Rhodomela confervoides, has revealed potent antioxidant activities. These compounds are more effective or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid in scavenging free radicals, indicating their potential as natural antioxidants (Li et al., 2011; Li et al., 2012).

Chemical Synthesis and Characterization

The compound has been synthesized through the regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield. Its structure features a methoxy group almost coplanar with the phenyl ring, and the acetic acid substituent tilted relative to the ring. This synthesis and structural elucidation highlight the compound's potential as a precursor in organic synthesis and materials science (Guzei et al., 2010).

properties

IUPAC Name

2-(3-bromo-4-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOVLFALHLFGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methoxyphenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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